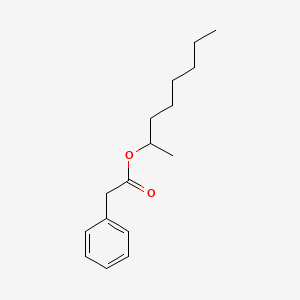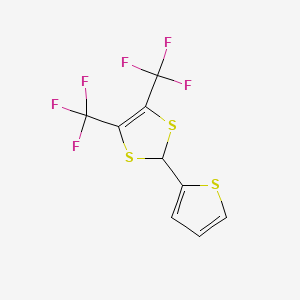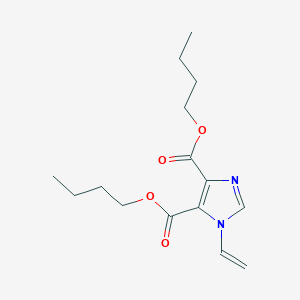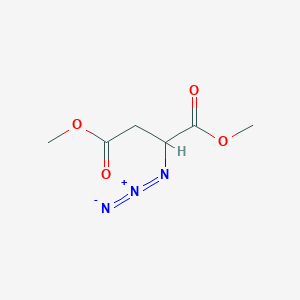
Dimethyl 2-azidobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-azidobutanedioate is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-azidobutanedioate can be synthesized through several methods. One common approach involves the azidonation of dimethyl butanedioate. This reaction typically requires the use of azide transfer reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild conditions . The reaction proceeds smoothly, yielding the desired azide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azidonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-azidobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines are commonly used.
Cycloaddition: Catalysts such as copper(I) are often employed.
Reduction: Triphenylphosphine or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted butanedioates.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Dimethyl 2-azidobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-azidobutanedioate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound’s reactivity makes it a valuable tool in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-azidopropanedioate
- Dimethyl 2-azidopentanedioate
- Dimethyl 2-azidohexanedioate
Uniqueness
Dimethyl 2-azidobutanedioate is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
90237-76-6 |
|---|---|
Formule moléculaire |
C6H9N3O4 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
dimethyl 2-azidobutanedioate |
InChI |
InChI=1S/C6H9N3O4/c1-12-5(10)3-4(8-9-7)6(11)13-2/h4H,3H2,1-2H3 |
Clé InChI |
GQTJDRJZRSVDIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
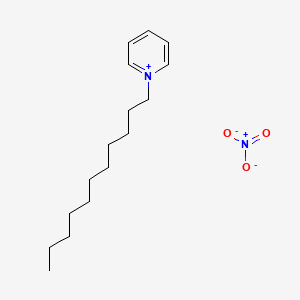
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)

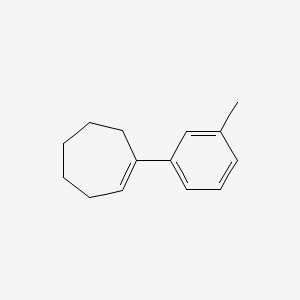
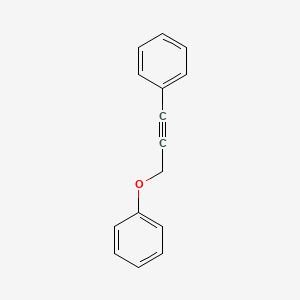
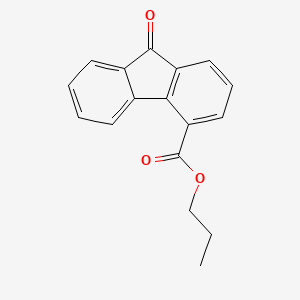
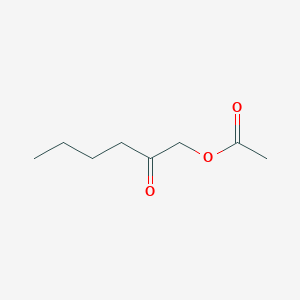
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
